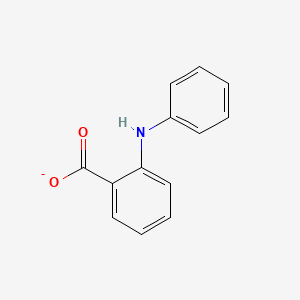

2-(Phenylamino)benzoic acid anion

Description

The 2-(phenylamino)benzoic acid anion (IUPAC name: 2-(phenylamino)benzoate) is the deprotonated form of 2-(phenylamino)benzoic acid (CAS: 91-40-7), also known as N-phenylanthranilic acid or fenamic acid. This compound serves as the parent structure for several nonsteroidal anti-inflammatory drugs (NSAIDs), including mefenamic acid, tolfenamic acid, and flufenamic acid . The molecule consists of a benzoic acid scaffold substituted with a phenylamino group at the ortho position, enabling resonance stabilization of the anion upon deprotonation. Key physicochemical properties include:

- Molecular formula: C₁₃H₁₀NO₂⁻

- Molecular weight: 212.23 g/mol (neutral form)

- Acidity: The carboxylic acid group has a pKa of ~3.5–4.0, typical for aromatic carboxylic acids .

- Applications: Widely studied in medicinal chemistry for its anti-inflammatory properties and role in metal chelation (e.g., as a ligand in analytical chemistry) .

Properties

CAS No. |

34865-87-7 |

|---|---|

Molecular Formula |

C13H10NO2- |

Molecular Weight |

212.22 g/mol |

IUPAC Name |

2-anilinobenzoate |

InChI |

InChI=1S/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)/p-1 |

InChI Key |

ZWJINEZUASEZBH-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Key Reagents and Conditions

- Benzoic Acid Derivatives : Substituted benzoic acids bearing halogen or electron-withdrawing groups (e.g., fluorine) at the 2-position enhance reactivity.

- Anilines : Electron-donating substituents on the aniline ring increase nucleophilicity and yield.

- Base : Lithium hexamethyldisilazide (LiHMDS) is the preferred base, used in approximately 3 equivalents relative to benzoic acid.

- Solvent : THF is the most commonly used solvent due to its polarity and aprotic nature.

- Temperature : Reactions are typically initiated at -78°C and warmed to room temperature overnight.

Detailed Preparation Procedures

Three main methods (A, B, and C) have been developed and documented, differing mainly in the sequence and manner of reagent addition.

Method A: Two-Pot Procedure

- Step 1 : LiHMDS (1 equivalent) is added to a solution of benzoic acid (1 equivalent) in THF at -78°C.

- Step 2 : In a separate flask, LiHMDS (2 equivalents) is added to a solution of aniline (1 equivalent) in THF at -78°C.

- Step 3 : The benzoic acid solution is transferred to the aniline solution.

- Step 4 : The mixture is allowed to warm to ambient temperature and stirred overnight.

- Step 5 : The product is purified by flash column chromatography.

Method B: One-Pot Procedure

- Step 1 : Benzoic acid (1 equivalent) and aniline (1 equivalent) are dissolved together in THF.

- Step 2 : The solution is cooled to -78°C.

- Step 3 : LiHMDS (approximately 3 equivalents) is added directly to the mixture.

- Step 4 : The reaction mixture is warmed to room temperature and stirred overnight.

- Step 5 : Purification is performed by flash column chromatography.

Method C: Modified Two-Pot Procedure

- Step 1 : LiHMDS (3 equivalents) is added to the aniline solution in THF at -78°C.

- Step 2 : A solution of benzoic acid in THF is added to the aniline-LiHMDS mixture.

- Step 3 : The mixture is allowed to reach ambient temperature and stirred overnight.

- Step 4 : Product isolation is performed similarly by chromatography.

Reaction Parameters and Their Effects on Yield

Influence of Substituents

- Benzoic Acid Substituents : Electron-withdrawing groups such as fluorine at the 2-position increase the reactivity and yield.

- Aniline Substituents : Electron-donating groups (-OCH3, alkyl, halogen) on the aniline ring enhance nucleophilicity and improve yields; electron-withdrawing groups (nitro, carbonyl, ester) reduce reactivity and yields.

Solvent and Temperature

- Polar aprotic solvents like THF and diethyl ether are optimal.

- Temperature control between -78°C and 25°C is critical to maximize yield and minimize side reactions.

Experimental Data Summary

The following table summarizes yields and melting points from representative reactions using Method A with lithium hexamethyldisilazide as the base:

| Entry | Benzoic Acid Substituent | Aniline Substituent | Method | Base | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| 1 | 2-Fluoro | Unsubstituted | A | LiHMDS | 89 | >250 |

| 2 | 2-Fluoro | p-Methoxy | A | LiHMDS | 71 | 170-172 |

| 3 | 4-Fluoro | Unsubstituted | A | LiHMDS | 0 | - |

Note: No reaction observed with 4-fluorobenzoic acid, demonstrating the importance of substitution position.

Mechanistic Insights and Optimization

- The use of lithium hexamethyldisilazide is crucial for high yields due to its strong, non-nucleophilic base character, facilitating the deprotonation and activation of benzoic acid.

- The stoichiometric excess (around 3 equivalents) of LiHMDS ensures complete deprotonation and drives the coupling reaction forward.

- Electron-withdrawing substituents on benzoic acid increase electrophilicity, enhancing coupling efficiency.

- Electron-donating groups on aniline increase nucleophilicity, favoring product formation.

- The low temperature (-78°C) controls reaction kinetics, reducing side reactions and decomposition.

Summary Table of Preparation Methods

| Method | Description | Reagent Addition Sequence | Advantages | Disadvantages |

|---|---|---|---|---|

| A | Two-pot | LiHMDS + benzoic acid; LiHMDS + aniline; then combined | High control over intermediates | More labor-intensive |

| B | One-pot | Benzoic acid + aniline + LiHMDS together | Simpler, less time-consuming | Potentially lower selectivity |

| C | Modified two-pot | LiHMDS + aniline; then benzoic acid added | Efficient mixing, good yields | Requires careful temperature control |

Chemical Reactions Analysis

Types of Reactions

2-(Phenylamino)benzoic acid anion undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The phenylamino group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenylamino compounds.

Scientific Research Applications

2-(Phenylamino)benzoic acid anion has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Phenylamino)benzoic acid anion involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

4-Fluoro-2-(phenylamino)benzoic Acid

- Structure : Fluorine at the para position of the benzoic acid ring.

- Key differences :

- Acidity : The electron-withdrawing fluorine increases the acidity (pKa ~3.0–3.5) compared to the parent compound .

- Crystal packing : Forms intramolecular N–H∙∙∙O hydrogen bonds and A–B acid-acid dimers via O–H∙∙∙O interactions. The fluorine atom participates in weak C–H∙∙∙F interactions, influencing lattice stability .

- Synthesis : Prepared via copper-catalyzed coupling of 2-bromo-4-fluorobenzoic acid with aniline .

5-Bromo-2-(phenylamino)benzoic Acid

- Structure : Bromine at the meta position of the benzoic acid ring.

- Key differences :

Methoxy-Substituted Derivatives

2-(2-Methoxyphenylamino)benzoic Acid

- Structure: Methoxy group at the ortho position of the phenylamino ring.

- Key differences: Electronic effects: The electron-donating methoxy group decreases acidity (pKa ~4.5) and enhances lipophilicity.

Amide and Ester Derivatives

2-[2-(Phenylamino)acetamido]benzoic Acid

Metabolic Derivatives (Hydroxylated/Conjugated)

- Aceclofenac Metabolites: Hydroxylation at the 4' or 5' position of the dichlorophenyl ring (e.g., [2-(2',6'-dichloro-4'-hydroxyphenylamino)phenyl]acetoxyacetic acid). Metabolism: Catalyzed by CYP2C9, leading to glucuronidation. Hydroxylation increases polarity and renal excretion rates . Bioactivity: Hydroxylated metabolites retain anti-inflammatory activity but with reduced gastrointestinal toxicity compared to the parent drug .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Q & A

Q. What are the established synthetic routes for 2-(phenylamino)benzoic acid anion, and what critical reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves condensation of anthranilic acid derivatives with phenylamine precursors. Key steps include:

- Acid-catalyzed amidation : Using sulfuric or nitric acid to promote electrophilic substitution (e.g., coupling phenylamine with bromoacetylated benzoic acid intermediates) .

- Reductive alkylation : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for stabilizing reactive intermediates .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane) to achieve >95% purity .

Critical Conditions :

Q. How can researchers characterize the structural purity of this compound using spectroscopic methods?

- Methodological Answer :

- <sup>1</sup>H NMR : Key signals include:

- Aromatic protons at δ 6.8–7.5 ppm (multiplet, 9H from phenyl and benzoate rings).

- Carboxylic acid proton (if protonated) at δ 12–13 ppm (broad singlet) .

- FT-IR : Stretching vibrations at ~1700 cm<sup>-1</sup> (C=O of carboxylic acid) and ~3300 cm<sup>-1</sup> (N-H of secondary amine) confirm functional groups .

- HPLC-MS : Use reversed-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) to detect impurities <0.5% .

Q. What solvent systems and chromatographic techniques are optimal for purifying this compound?

- Methodological Answer :

- Solvent Selection :

- Polar protic solvents (e.g., methanol, ethanol) dissolve the anion effectively but may require additives like acetic acid to suppress ionization .

- For hydrophobic impurities, use dichloromethane/hexane mixtures (3:1 v/v) .

- Chromatography :

- Ion-exchange chromatography : Separates the anion from neutral byproducts using Dowex-1 resin (eluent: 0.1M NaCl in 20% methanol) .

- Preparative TLC : Silica gel GF254 plates with ethyl acetate:hexane (1:2) for small-scale purification .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., COX inhibition vs. ion channel modulation) often arise from:

- Assay variability : Standardize conditions (e.g., pH 7.4, 37°C for enzyme assays) and use positive controls like flufenamic acid (a structural analog) .

- Purity thresholds : Compare batches using HPLC-MS to rule out impurities >0.5% influencing results .

- Structural analogs : Test derivatives (e.g., 2-[4-chloro-3-(trifluoromethyl)phenylamino]butanoic acid) to isolate functional group contributions .

Q. What experimental strategies are employed to investigate the anion's interactions with ion channels or enzymatic targets?

- Methodological Answer :

- Electrophysiology : Patch-clamp studies on HEK293 cells expressing hERG channels, using PD-118057 (a structural analog) as a reference blocker .

- Enzyme kinetics :

- COX-1/2 inhibition : Monitor prostaglandin E2 production via ELISA, with IC50 calculations using nonlinear regression .

- Fluorescence quenching : Titrate the anion into tryptophan-rich enzyme domains (e.g., transthyretin) and measure Stern-Volmer constants .

- Molecular docking : Use AutoDock Vina to predict binding poses in COX-2 active sites (PDB: 5KIR) .

Q. How can computational modeling predict the reactivity or binding modes of this compound in biological systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict pKa (carboxylic acid ~2.8; amine ~4.5) and charge distribution .

- MD Simulations : Run 100-ns trajectories in GROMACS to analyze stability in lipid bilayers (e.g., POPC membranes) for membrane-targeting studies .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC50 values from COX inhibition assays .

Data Contradiction Analysis

Example : Conflicting reports on COX-2 selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.